1-(2-Methyl-cyclohexyl)-piperazine
Description
Overview of Piperazine (B1678402) Derivatives in Chemical Biology and Medicinal Chemistry Research
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a versatile building block in drug discovery. nih.govresearchgate.netresearchgate.net Its derivatives are known to exhibit a wide array of biological activities, including antidepressant, antipsychotic, antihistaminic, anticancer, and antimicrobial properties. nih.govresearchgate.net The two nitrogen atoms of the piperazine ring provide a handle for introducing various substituents, allowing for the fine-tuning of a compound's pharmacological profile. nih.gov This structural flexibility enables the creation of molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.net
Historical Trajectory of Research Pertaining to Cyclohexyl-Piperazine Motifs
The combination of a cyclohexyl group with a piperazine moiety has been a subject of significant research, particularly in the exploration of ligands for sigma (σ) receptors. researchgate.net These receptors are implicated in a variety of cellular functions and are considered targets for the treatment of neurological disorders and cancer. researchgate.netacs.org
Early research in this area led to the development of potent and selective sigma receptor ligands, where the N-cyclohexylpiperazine moiety was identified as a key feature for high affinity, particularly for the σ2 receptor subtype. researchgate.net Structure-activity relationship (SAR) studies on various analogues have demonstrated that modifications to both the cyclohexyl and piperazine rings can significantly impact binding affinity and functional activity. nih.govresearchgate.net For instance, the compound PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) is a well-known high-affinity σ2 receptor agonist that has been extensively used as a research tool. nih.govresearchgate.net
Rationale for Continued Academic Investigation into 1-(2-Methyl-cyclohexyl)-piperazine and Related Analogues
The continued interest in this compound and its analogues stems from the potential for the methyl substitution on the cyclohexyl ring to modulate the compound's biological activity. The position of this methyl group (in this case, at the 2-position) can introduce steric and electronic changes that may alter its binding affinity and selectivity for various receptors compared to its unsubstituted or isomeric counterparts.
Specifically, the introduction of a methyl group can:
Influence Binding Affinity and Selectivity: The steric bulk of the methyl group could either enhance or hinder the binding of the molecule to its target receptor, potentially leading to increased selectivity for a particular receptor subtype.
Impact Metabolism: The presence of the methyl group may affect the metabolic stability of the compound, potentially leading to a more favorable pharmacokinetic profile.
Create Stereoisomers with Distinct Activities: The 2-methyl substitution on the cyclohexyl ring introduces chirality, leading to the existence of different stereoisomers (e.g., cis and trans isomers, as well as enantiomers). It is well-established in pharmacology that different stereoisomers of a compound can exhibit vastly different biological activities.
Current Research Landscape and Identification of Knowledge Gaps
Despite the rich research history of the broader cyclohexyl-piperazine class, there is a notable scarcity of published data specifically on this compound. A thorough review of the scientific literature reveals several key knowledge gaps:
Lack of Published Synthesis Methods: While general methods for the synthesis of N-alkylated piperazines are well-established, a specific, optimized synthesis for this compound has not been detailed in peer-reviewed literature. A likely synthetic route would involve the N-alkylation of piperazine with a 2-methylcyclohexyl halide or the reductive amination of 2-methylcyclohexanone (B44802) with piperazine.
Absence of Biological Activity Data: There is a lack of publicly available data on the biological activity of this compound. Its affinity and functional activity at key targets, such as sigma receptors or other CNS receptors, have not been reported.
Uncharacterized Stereoisomers: The stereoisomers of this compound have not been separated and individually characterized for their biological activities. The differential effects of the cis and trans isomers, as well as their respective enantiomers, remain unknown.
Limited Pharmacokinetic and Toxicological Information: No data is available on the absorption, distribution, metabolism, excretion (ADME), or toxicity profile of this specific compound.
These knowledge gaps represent a significant opportunity for future research to explore the potential of this compound as a novel chemical probe or a lead compound for drug discovery.
Data Tables
Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(2-methylcyclohexyl)piperazine | PubChem nih.gov |
| Molecular Formula | C11H22N2 | PubChem nih.gov |
| Molecular Weight | 182.31 g/mol | PubChem nih.gov |
| CAS Number | 435345-39-4 | PubChem nih.gov |
| Boiling Point | 256.2°C at 760 mmHg | Chemical Supplier guidechem.com |
| Computed XLogP3 | 1.9 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
Comparative Data of Related Cyclohexyl-Piperazine Analogues
| Compound Name | Structure | Key Research Findings |
| 1-Cyclohexylpiperazine | A six-membered piperazine ring attached to a cyclohexyl group. | Serves as a versatile building block for more complex molecules. chemicalbook.com Known to be a ligand for sigma-1 and sigma-2 receptors. chemicalbook.com |
| 1-(3-Methyl-cyclohexyl)-piperazine | A methyl group is substituted at the 3-position of the cyclohexyl ring. | Limited specific data available. The altered position of the methyl group compared to the 2-methyl analogue would likely result in different steric and electronic properties, potentially leading to a distinct pharmacological profile. |
| 1-(4-Methyl-cyclohexyl)-piperazine | A methyl group is substituted at the 4-position of the cyclohexyl ring. | Limited specific data available. The symmetrical nature of the 4-methyl substitution might lead to different binding interactions compared to the 2- and 3-methyl isomers. |
| PB28 | 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine | A high-affinity σ2 receptor agonist used extensively in research. nih.govresearchgate.net Demonstrates the importance of the N-cyclohexylpiperazine scaffold for sigma receptor binding. nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylcyclohexyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJADGWLXSPEIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389913 | |
| Record name | 1-(2-methylcyclohexyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-39-4 | |
| Record name | 1-(2-methylcyclohexyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 2 Methyl Cyclohexyl Piperazine
Established Synthetic Routes to 1-(2-Methyl-cyclohexyl)-piperazine and its Precursors
The construction of this compound typically relies on established organic chemistry reactions that functionalize the piperazine (B1678402) core. These methods often involve multiple steps to ensure selective substitution and achieve high yields.
Multi-Step Organic Reaction Sequences
A common and widely used strategy for preparing monosubstituted piperazines involves the use of a protecting group on one of the nitrogen atoms. nih.gov This approach prevents the common issue of disubstitution, where both nitrogen atoms react with the electrophile. nih.gov A typical sequence for a compound like this compound would proceed as follows:
Protection: One of the nitrogen atoms of the piperazine ring is protected, often with a tert-butyloxycarbonyl (Boc) group. This is a crucial first step in a multi-step synthesis to control reactivity. nih.govgoogle.com The resulting intermediate is 1-Boc-piperazine.
Alkylation: The unprotected nitrogen of 1-Boc-piperazine is then reacted with a suitable 2-methylcyclohexyl halide (e.g., 1-bromo-2-methylcyclohexane or 1-chloro-2-methylcyclohexane) in the presence of an inorganic base. google.com This nucleophilic substitution reaction forms the C-N bond, yielding the protected intermediate, 4-Boc-1-(2-methyl-cyclohexyl)-piperazine.
Deprotection: The final step is the removal of the Boc protecting group under acidic conditions, typically using hydrochloric acid or sulfuric acid in a solvent like ethanol or methanol. google.comchemicalbook.com This liberates the second amine, yielding the target compound, this compound, usually as a salt which is then neutralized. google.comchemicalbook.com
Key Coupling Reactions and Catalytic Systems Utilized
While direct alkylation with alkyl halides is common for preparing N-alkyl piperazines, the synthesis of N-aryl piperazines often employs more sophisticated transition-metal-catalyzed coupling reactions. mdpi.comnih.gov These methods are foundational in modern organic synthesis and include:
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a primary method for forming C-N bonds between an aryl halide (or triflate) and an amine. nih.gov While more commonly used for N-arylpiperazines, developments in catalyst systems have expanded its scope.
Ullmann-Goldberg Reaction: A copper-catalyzed coupling reaction, this serves as an alternative to palladium-based methods for N-arylation. mdpi.com
Aromatic Nucleophilic Substitution (SNAr): This method is effective when the aromatic ring is electron-deficient, allowing direct substitution of a leaving group (like a halide) by the nucleophilic piperazine nitrogen without a metal catalyst. mdpi.comnih.govresearchgate.net
For the synthesis of N-alkyl derivatives like this compound, the most relevant established reaction is direct nucleophilic substitution on an alkyl halide or sulfonate. mdpi.com
Advanced Synthetic Approaches and Methodological Developments for Piperazine Frameworks
Recent research has focused on developing more efficient, atom-economical, and versatile methods for constructing and functionalizing the piperazine ring. These advanced approaches often utilize novel catalytic systems and reaction pathways.
Cyclization Reactions and Ring Formation Strategies
Instead of starting with a pre-formed piperazine ring, several advanced strategies construct the heterocyclic core from acyclic precursors. These methods offer greater flexibility for introducing substituents on the carbon atoms of the ring.
Palladium-Catalyzed Cyclization: A modular synthesis of highly substituted piperazines can be achieved through a palladium-catalyzed cyclization that couples a propargyl unit with a diamine component. organic-chemistry.orgacs.org This process allows for high regio- and stereochemical control under mild conditions. acs.org
Gold-Catalyzed Cyclization: Tetrahydropyrazines can be synthesized via a gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates. These intermediates can then be reduced to form various piperazine scaffolds. organic-chemistry.org
Reductive Cyclization of Dioximes: A general approach involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines. These dioximes then undergo a stereoselective catalytic reductive cyclization, typically with a Pd/C catalyst, to form the piperazine ring. nih.gov
One-Pot Three-Component Synthesis: An efficient one-pot method can produce highly substituted piperazines with excellent stereoselectivity through the SN2 ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates. acs.orgfigshare.com
| Method | Catalyst/Reagent | Precursors | Key Feature |
|---|---|---|---|
| Palladium-Catalyzed Cyclization | Palladium(0) with phosphine ligands (e.g., DPEphos) | Propargyl carbonates and diamines | High stereo- and regiochemical control under mild conditions. acs.org |
| Gold-Catalyzed Cyclization | Gold catalyst | Substrates from cyclic sulfamidates and propargylic sulfonamides | Forms tetrahydropyrazine intermediates that are then reduced. organic-chemistry.org |
| Reductive Cyclization of Dioximes | 5%-Pd/C with H₂ | Dioximes (from primary amines and nitrosoalkenes) | Stereoselective formation of the piperazine ring. nih.gov |
| Three-Component Synthesis | Palladium catalyst | N-activated aziridines, anilines, and propargyl carbonates | One-pot reaction with excellent stereoselectivity. acs.orgfigshare.com |
Nucleophilic Substitution Reactions in Piperazine Functionalization
Nucleophilic substitution is a cornerstone of piperazine chemistry, used to introduce functional groups onto the nitrogen atoms.
N-Alkylation: This is one of the most fundamental methods for creating N-alkyl piperazines. It involves the reaction of piperazine with alkyl halides or sulfonates. mdpi.com To achieve mono-alkylation, protecting group strategies are often necessary to prevent the formation of disubstituted products. nih.gov
Aromatic Nucleophilic Substitution (SNAr): Piperazine can act as a potent nucleophile, displacing leaving groups on electron-deficient aromatic or heteroaromatic rings. mdpi.comnih.gov This reaction is particularly useful for synthesizing N-arylpiperazines where the aryl group contains electron-withdrawing substituents. researchgate.net For example, pentafluoropyridine (B1199360) readily reacts with piperazine via an SNAr mechanism. researchgate.net
Ring-Opening of Epoxides and Aziridines: The nucleophilic nitrogen of piperazine can open strained rings like epoxides and aziridines, providing an efficient route to functionalized derivatives with a hydroxyethyl or aminoethyl side chain, respectively.
Reductive Amination Protocols
Reductive amination is a powerful and versatile method for forming C-N bonds and is a key strategy for N-alkylation of piperazines. mdpi.com This reaction typically involves the condensation of an amine (piperazine) with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, this would involve the reaction of piperazine with 2-methylcyclohexanone (B44802). A variety of reducing agents can be employed for this transformation.
| Reducing Agent | Typical Reaction Conditions | Notes |
|---|---|---|
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild acidic conditions (e.g., with acetic acid) in solvents like 1,2-dichloroethane or acetonitrile. | A mild and selective reagent, often used for sensitive substrates. nih.gov |
| Sodium cyanoborohydride (NaBH₃CN) | Slightly acidic conditions (pH ~6-7) in solvents like methanol or DMF. | Effective for reducing iminium ions in the presence of carbonyl groups. nih.govgoogle.com |
| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel). | A "green" method that produces water as the only byproduct, but may require higher pressures and temperatures. |
This method is highly valued for its operational simplicity and the wide availability of carbonyl precursors. nih.gov It provides a direct route to N-alkylated piperazines, including the target compound this compound.
Stereoselective Synthesis of Chiral Piperazine Derivatives
The presence of a chiral center at the 2-position of the methyl-cyclohexyl moiety in this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure forms of the compound. While specific stereoselective syntheses for this compound are not extensively documented, established methodologies for the synthesis of chiral piperazine derivatives and related chiral cyclohexylamines can be applied.
A common strategy involves the use of chiral starting materials. For instance, the synthesis could commence with enantiomerically pure 2-methylcyclohexylamine. This chiral amine can be prepared through various asymmetric methods, including the resolution of a racemic mixture or through asymmetric hydrogenation of a suitable precursor. Once the chiral amine is obtained, it can be reacted with a piperazine precursor to form the target molecule.
One potential synthetic route is the reductive amination of 2-methylcyclohexanone with piperazine. To achieve stereoselectivity, a chiral auxiliary or a chiral reducing agent could be employed. Alternatively, a more direct approach would be the reaction of enantiomerically pure 2-methylcyclohexylamine with a suitably protected piperazine derivative.
Another established method for creating chiral centers in similar structures is through classical resolution . In a related case, the isomers of 1-(1-phenyl-2-methylcyclohexyl)piperidine were successfully resolved using diastereomeric salt formation with d- and l-10-camphorsulfonic acid nih.gov. This technique could potentially be adapted for the resolution of racemic this compound.
The following table outlines potential stereoselective synthetic approaches:
| Method | Description | Key Considerations |
| From Chiral Precursor | Reaction of enantiopure 2-methylcyclohexylamine with a piperazine synthon. | Availability and enantiomeric purity of the starting chiral amine. |
| Asymmetric Reductive Amination | Reaction of 2-methylcyclohexanone with piperazine using a chiral catalyst or reagent. | Catalyst efficiency and stereoselectivity can be highly substrate-dependent. |
| Classical Resolution | Separation of enantiomers from a racemic mixture of this compound via diastereomeric salt formation. | Requires a suitable chiral resolving agent and can be a lower-yielding process. |
Derivatization Strategies and Analog Synthesis of this compound
The structural framework of this compound offers multiple sites for chemical modification, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
The secondary amine (N-H) of the piperazine ring in this compound is a prime site for derivatization. Standard N-alkylation, N-acylation, and related reactions can be employed to introduce a wide variety of substituents.
N-Alkylation: The secondary amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones nih.govmdpi.com. These reactions allow for the introduction of diverse alkyl and arylalkyl groups.
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule.
Urea and Carbamate Formation: Treatment with isocyanates or chloroformates can introduce urea and carbamate moieties, respectively. These functional groups are often explored in SAR studies to modulate biological activity nih.gov.
The following table summarizes common derivatization reactions at the piperazine nitrogen:
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| N-Alkylation | Alkyl halide, base (e.g., K2CO3) in a polar aprotic solvent. | Tertiary amine |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3). | Tertiary amine |
| N-Acylation | Acyl chloride or anhydride, base (e.g., triethylamine). | Amide |
| Sulfonylation | Sulfonyl chloride, base. | Sulfonamide |
| Urea Formation | Isocyanate. | Urea |
| Carbamate Formation | Chloroformate, base. | Carbamate |
Modification of the methyl-cyclohexyl group can significantly impact the lipophilicity, steric profile, and metabolic stability of the molecule. A key strategy in this regard is bioisosteric replacement , where the cyclohexyl ring is substituted with other cyclic or acyclic moieties that mimic its size and shape but possess different physicochemical properties nih.govdrughunter.com.
Potential bioisosteres for the cyclohexyl ring include:
Heterocycles: Replacing the cyclohexyl ring with saturated heterocycles such as tetrahydropyran, piperidine (B6355638), or morpholine can introduce heteroatoms that may act as hydrogen bond acceptors and alter the compound's polarity and solubility cambridgemedchemconsulting.com.
Aromatic Rings: Substitution with a phenyl or other aromatic ring system can introduce opportunities for pi-stacking interactions with biological targets.
Smaller or Larger Carbocycles: Employing cyclopentyl or cycloheptyl rings can probe the impact of ring size on biological activity.
Acyclic Fragments: Replacing the ring with branched alkyl chains can provide greater conformational flexibility.
The methyl group on the cyclohexyl ring can also be a point of modification. It can be replaced with other small alkyl groups (e.g., ethyl, propyl) or functional groups (e.g., hydroxyl, methoxy) to explore the steric and electronic requirements of the binding pocket.
The table below provides examples of potential bioisosteric replacements for the cyclohexyl moiety:
| Original Moiety | Bioisosteric Replacement | Potential Impact |
| Cyclohexyl | Phenyl | Introduction of aromaticity, potential for π-interactions. |
| Cyclohexyl | Tetrahydropyranyl | Increased polarity, potential hydrogen bond acceptor. |
| Cyclohexyl | Piperidinyl | Introduction of a basic center, potential for ionic interactions. |
| Cyclohexyl | Cyclopentyl | Reduced steric bulk. |
| Cyclohexyl | Iso-propyl | Increased conformational flexibility. |
In the context of designing analogs where the piperazine and methyl-cyclohexyl moieties are connected to another pharmacophore, the nature of the linker is critical. While this compound itself does not have a traditional "linker," derivatization at the N-4 position of the piperazine ring effectively introduces a linker. The length, rigidity, and chemical nature of this linker can be systematically varied to optimize interactions with a biological target.
For instance, in the development of histamine H3 receptor antagonists, the length of an alkyl chain linking a piperazine core to another part of the molecule was shown to influence receptor affinity nih.gov. Similar principles can be applied to analogs of this compound.
Strategies for linker modification include:
Varying Chain Length: Introducing alkyl chains of different lengths (e.g., ethyl, propyl, butyl) at the N-4 position.
Introducing Rigidity: Incorporating cyclic structures (e.g., cyclopropyl, phenyl) or double/triple bonds within the linker to restrict conformational freedom.
Modulating Polarity: Introducing heteroatoms (e.g., oxygen, nitrogen) into the linker to create ether, amine, or amide functionalities, thereby altering solubility and hydrogen bonding potential.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Pharmacophoric Elements within the 1-(2-Methyl-cyclohexyl)-piperazine Scaffold
The this compound scaffold possesses distinct pharmacophoric elements that are critical for its biological activity. A pharmacophore is the three-dimensional arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target. For derivatives of this scaffold, key elements include a hydrophobic region, a hydrogen bond acceptor, and a basic nitrogen atom. researchgate.netnih.gov
The cyclohexyl ring , particularly with the methyl substitution, provides a crucial hydrophobic domain. This region is often involved in van der Waals interactions or hydrophobic contacts within the binding pocket of a receptor. nih.gov The piperazine (B1678402) ring is a versatile component. One of its nitrogen atoms typically acts as a basic center, which can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the target protein. The other nitrogen atom serves as a point for further substitution, enabling the modulation of the compound's properties. researchgate.net The spatial arrangement of these elements is paramount for optimal target engagement. nih.gov
Impact of Stereochemistry on Molecular Recognition and Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of this compound derivatives. researchgate.net The presence of chiral centers in both the cyclohexyl and piperazine rings (if substituted) leads to the existence of enantiomers and diastereomers, each potentially exhibiting distinct pharmacological profiles. nih.govmdpi.com
Diastereomeric and Enantiomeric Influences on Target Engagement
The relative and absolute configuration of the methyl group on the cyclohexyl ring significantly influences how the molecule fits into a binding site. For instance, in related phenylcyclohexylpiperidine derivatives, the trans isomer was found to be significantly more potent than the cis isomer. nih.gov Furthermore, the individual enantiomers of the active diastereomer displayed a marked difference in activity, with one enantiomer being substantially more potent than the other. nih.gov This enantioselectivity highlights that the biological target can discriminate between the different spatial arrangements of the molecule, indicating a specific and well-defined binding pocket. nih.gov The stereochemistry dictates the precise orientation of the pharmacophoric elements, and only the correct arrangement will lead to a productive binding event. mdpi.com
Conformational Analysis of the Cyclohexyl and Piperazine Rings
The conformational flexibility of the cyclohexyl and piperazine rings is another critical factor influencing biological activity. Both rings predominantly adopt a chair conformation to minimize steric strain. mdpi.comlumenlearning.com For the 2-methylcyclohexyl group, the methyl substituent can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions. lumenlearning.com However, the energetic preference can be influenced by the nature of the substituent on the piperazine nitrogen and its interaction with the rest of the molecule and the biological target.
Correlation of Structural Modifications with Observed Biological Interactions
Systematic structural modifications of the this compound scaffold have provided valuable insights into its SAR. researchgate.net Altering substituents on either the cyclohexyl or piperazine rings can dramatically affect binding affinity and efficacy. nih.govresearchgate.net
For example, in a series of inhibitors of Mycobacterium tuberculosis IMPDH, the addition of a methyl group at the 2-position of the cyclohexyl ring led to a moderate improvement in inhibitory activity compared to the unsubstituted cyclohexyl analog. nih.gov This suggests that the methyl group may be involved in favorable hydrophobic interactions within the enzyme's active site. Conversely, replacing the cyclohexyl ring with a larger cycloheptyl ring resulted in a significant decrease in activity, indicating that the size and shape of this hydrophobic group are finely tuned for optimal binding. nih.gov
| Compound Modification | Observed Biological Effect | Reference |
| Addition of a 2-methyl group to the cyclohexyl ring | Moderate improvement in IMPDH inhibitory activity | nih.gov |
| Replacement of cyclohexyl with cycloheptyl ring | ~10-fold reduction in enzyme and whole-cell activity | nih.gov |
| Replacement of the piperazine ring with ethylenediamine | Loss of whole-cell activity | nih.gov |
Positional Effects of Methylation on the Cyclohexyl Ring on Molecular Interactions
The position of the methyl group on the cyclohexyl ring has a profound impact on the molecule's interaction with its biological target. As discussed, a methyl group at the 2-position can enhance activity. nih.gov In contrast, studies on related 1-(1-phenyl-4-methylcyclohexyl)piperidines showed that while these compounds were active, they were considerably less potent than the 2-methyl substituted analog. nih.gov
This positional effect arises from the specific topology of the binding site. A methyl group at the 2-position may fit into a small hydrophobic pocket, contributing favorably to the binding energy. The same methyl group at the 3- or 4-position would project into a different region of the binding site, which may not be as accommodating or could even introduce steric clashes, leading to reduced affinity. The relative stereochemistry of the methyl group (cis or trans to the piperazine substituent) further refines this interaction, as it determines the precise direction in which the methyl group is oriented. nih.gov
| Compound | Methyl Position on Cyclohexyl Ring | Potency | Reference |
| (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine | 2-position | High | nih.gov |
| cis-1-(1-phenyl-2-methylcyclohexyl)piperidine | 2-position | Inactive | nih.gov |
| 1-(1-phenyl-4-methylcyclohexyl)piperidine | 4-position | Less potent than 2-methyl analog | nih.gov |
Molecular Interactions and Target Engagement Studies Preclinical and in Vitro Focus
Receptor Binding Affinity and Selectivity Profiling
The interaction of 1-(2-Methyl-cyclohexyl)-piperazine and its derivatives with various receptors, particularly neurotransmitter and sigma receptors, has been a key area of investigation.
Neurotransmitter Receptor Interactions (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors)
Research into arylpiperazine derivatives has shed light on their affinity for dopamine and serotonin receptors. For instance, studies on 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles have identified these compounds as partial agonists of dopamine D2 receptors. acs.org The binding affinity for the D2 receptor is influenced by the length of the alkyl chain and the stereochemistry of the cyclohexyl ring, with trans isomers generally showing higher affinity. acs.org Specifically, an indolylcyclohexane analog demonstrated high affinity for the D2 receptor. acs.org
In the context of multi-target drug design for conditions like schizophrenia, derivatives of piperazine (B1678402) linked to an indazole scaffold have been evaluated for their affinity towards dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov It has been observed that replacing an aryl substituent on the piperazine ring with a cyclohexyl group can lead to a loss of affinity for these receptors, highlighting the importance of the aromatic system for this specific activity. nih.gov
Some arylpiperazine derivatives have shown varied affinities for different serotonin receptor subtypes. For example, in a series of compounds, the length of the spacer between the piperazine and a terminal fragment significantly influenced the affinity for the 5-HT1A receptor. nih.gov For the 5-HT2A receptor, the nature of a biphenyl-like system attached to the piperazine was a major determinant of affinity. nih.gov
Table 1: Dopamine and Serotonin Receptor Binding Affinities of Related Piperazine Compounds This table is interactive. You can sort and filter the data.
| Compound Class | Receptor Target | Key Findings |
|---|---|---|
| 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles | Dopamine D2 | Partial agonists; trans isomers show greater binding affinity. acs.org |
| Indazole-piperazine derivatives | Dopamine D2, Serotonin 5-HT1A, 5-HT2A | Aryl substituent on piperazine is important for affinity. nih.gov |
| Arylpiperazine derivatives | Serotonin 5-HT1A | Spacer length influences affinity. nih.gov |
| Arylpiperazine derivatives | Serotonin 5-HT2A | Nature of biphenyl-like system affects affinity. nih.gov |
Sigma (σ) Receptor Modulatory Activity (σ1 and σ2)
The sigma-2 receptor (σ2R), identified as the transmembrane protein TMEM97, is implicated in various diseases, including cancer and neurodegenerative disorders. wikipedia.orgmdpi.com N-cyclohexylpiperazine derivatives have been identified as high-affinity ligands for the σ2 receptor. nih.gov However, these ligands often lacked significant selectivity over the σ1 receptor in certain assays. nih.gov
Conversely, piperidine (B6355638) derivatives have been explored as high-affinity and selective σ1 receptor ligands. nih.gov It's noteworthy that a majority of antipsychotic medications exhibit high to moderate binding affinities for σ1 receptors. nih.gov
Table 2: Sigma Receptor Binding Characteristics of Related Piperazine and Piperidine Compounds This table is interactive. You can sort and filter the data.
| Compound Class | Receptor Target | Key Findings |
|---|---|---|
| N-cyclohexylpiperazine derivatives | Sigma-2 (σ2) | High-affinity ligands, but sometimes with low selectivity over σ1. nih.gov |
| Piperidine derivatives | Sigma-1 (σ1) | Investigated as high-affinity and selective ligands. nih.gov |
Other G-Protein Coupled Receptor (GPCR) Interactions
G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are crucial for signal transduction. nih.gov The interaction with an activated GPCR is what initiates the activation of G-proteins. nih.gov The benzhydryl piperazine scaffold has been identified as a novel structure for developing CB1 inverse agonists, which are a type of GPCR. nih.gov Docking and mutational analyses have shown that these compounds interact with the receptor in a manner similar to other known inverse agonists. nih.gov
Enzyme Inhibition and Modulation Studies
The inhibitory effects of this compound and related compounds on specific enzymes are of significant interest in drug discovery.
Inosine-5′-monophosphate dehydrogenase (IMPDH) Inhibition
Inosine 5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides and is a target for immunosuppressive and antiviral therapies. nih.govnih.gov There are two isoforms, IMPDH1 and IMPDH2. nih.gov Selective inhibition of IMPDH2 is being explored as a potential therapeutic strategy for neuroinflammatory diseases. nih.gov While specific studies on this compound's direct inhibition of IMPDH are not detailed, the broader class of piperazine-containing compounds is investigated for various enzymatic inhibitory activities. The development of selective inhibitors for bacterial IMPDH is also an active area of research for new antimicrobial agents. nih.govrsc.org
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Activities
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are a therapeutic strategy for conditions like Alzheimer's disease. nih.govresearchgate.net Piperazine derivatives have been shown to be effective inhibitors of both AChE and BChE. nih.gov For instance, a study on various piperazine derivatives reported half-maximal inhibitory concentrations (IC50) in the micromolar range for both enzymes. nih.gov The goal is often to find inhibitors with high selectivity for AChE over BChE to minimize side effects. nih.gov Some 2,5-piperazinediones (DKP) have been identified as novel AChE inhibitors with potential for further development. nih.gov
Table 3: Cholinesterase Inhibition by Piperazine Derivatives This table is interactive. You can sort and filter the data.
| Enzyme Target | Compound Class | Key Findings |
|---|---|---|
| Acetylcholinesterase (AChE) | Piperazine derivatives | IC50 values in the micromolar range. nih.gov |
| Butyrylcholinesterase (BChE) | Piperazine derivatives | IC50 values in the micromolar range. nih.gov |
| Acetylcholinesterase (AChE) | 2,5-piperazinediones (DKP) | Identified as novel inhibitors with good selectivity over BChE. nih.gov |
Modulation of Methyl Modifying Enzymes
There is currently no available scientific literature or data describing the interaction of this compound with methyl modifying enzymes. Studies have not been published that assess its potential to inhibit or activate enzymes such as histone methyltransferases, demethylases, or DNA methyltransferases.
Ion Channel Interactions and Modulation
Specific data on the effects of this compound on any ion channels are absent from the current scientific record. While some piperazine derivatives are known to interact with various ion channels, no such studies have been reported for this specific compound.
Mechanistic Investigations at the Cellular and Subcellular Level
Intracellular Signaling Pathway Modulation (e.g., cAMP accumulation)
No studies have been published that investigate the ability of this compound to modulate intracellular signaling pathways. Consequently, there is no data on its effect on second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) accumulation.
Ligand-Protein Interaction Dynamics in Isolated Systems
There are no available reports on the ligand-protein interaction dynamics for this compound. Computational docking simulations or biophysical assays like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy, which would elucidate these interactions, have not been published for this compound.
Receptor Occupancy Studies in Preclinical Model Systems
Information regarding the in vivo or in vitro receptor occupancy of this compound is not available. Studies to determine the percentage of target receptors bound by this compound at various concentrations in preclinical models have not been reported.
Functional Assays in Isolated Biological Systems
No functional assay data for this compound in isolated biological systems (e.g., tissues, cells) are present in the public domain. Research detailing its functional effects, whether agonistic or antagonistic, on any biological target has not been documented.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations of Electronic Structure and Reactivity
No specific studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) analysis, molecular orbital calculations, or the generation of electrostatic potential maps for 1-(2-Methyl-cyclohexyl)-piperazine were identified. Such studies are crucial for understanding the electronic properties and predicting the reactivity of a molecule. In related fields, quantum chemical investigations are used to validate structural assignments and understand the relationship between molecular structure and chemical properties.
Molecular Docking Simulations for Ligand-Target Complex Prediction
There is no available research on molecular docking simulations involving this compound to predict its binding affinity and mode of interaction with specific biological targets. While virtual screening campaigns often utilize molecular docking to identify potential bioactive compounds from large libraries, no such studies have been published with a focus on this particular molecule. For context, docking studies on other compounds have been used to predict binding energies and interaction modes with targets like DNA.
Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics
No publications were found that report on the use of molecular dynamics (MD) simulations for this compound. MD simulations are a powerful tool for exploring the conformational landscape of a molecule and calculating binding energetics, often in conjunction with methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). The conformational analysis of related saturated heterocycles, such as N-methylpiperidines, has been investigated using other methods like electric dipole moment studies, which indicate a preference for an equatorial position of the methyl group.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
A search for QSAR and QSPR models that include this compound did not yield any specific results. These computational models are used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. The development of such models requires a dataset of related compounds with known activities or properties, which does not appear to have been compiled for analogues of this compound.
De Novo Design and Virtual Screening Methodologies for Novel Analogues
There is no evidence of this compound being used as a scaffold in de novo design studies or being identified as a significant hit in published virtual screening campaigns for the development of novel analogues. Virtual screening is a common strategy in drug discovery to identify novel chemical entities with desired biological activity.
General Compound Information
While specific computational research is lacking, general information and computed properties for this compound are available in chemical databases.
| Property | Value | Source |
| Molecular Formula | C11H22N2 | PubChem |
| Molecular Weight | 182.31 g/mol | PubChem |
| IUPAC Name | 1-(2-methylcyclohexyl)piperazine | PubChem |
| CAS Number | 435345-39-4 | PubChem |
| SMILES | CC1CCCCC1N2CCNCC2 | PubChem |
The dihydrochloride (B599025) salt of this compound is also commercially available.
Metabolic Fate and Biotransformation Research Non Clinical Focus
Identification of Major Metabolites via In Vitro Incubation Studies (e.g., Liver Microsomes, Hepatocytes)
No publicly available data from in vitro incubation studies using liver microsomes or hepatocytes to identify the major metabolites of 1-(2-Methyl-cyclohexyl)-piperazine were found.
Characterization of Metabolic Pathways and Enzymatic Mechanisms Involved
Specific metabolic pathways and the enzymatic mechanisms for this compound have not been characterized in the scientific literature.
There are no specific studies detailing the oxidative biotransformation of this compound. While hydroxylation, N-dealkylation, and N-oxidation are common pathways for other piperazine (B1678402) derivatives, their occurrence and significance for this particular compound are unknown. nih.govresearchgate.net
Information regarding conjugation reactions, such as glucuronidation, for this compound is not available in the public domain.
No investigations into unusual metabolic pathways for this compound have been reported.
Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) in Metabolism
The specific roles of cytochrome P450 enzymes, including CYP2D6 and CYP3A4, in the metabolism of this compound have not been determined. While these enzymes are known to metabolize other piperazine-containing compounds, their involvement with this specific molecule remains uninvestigated. nih.govnih.gov
Isotope-Labeled Tracer Studies for Pathway Elucidation
No isotope-labeled tracer studies for the elucidation of the metabolic pathways of this compound have been published.
Advanced Analytical and Spectroscopic Characterization in Chemical Research
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and confidence. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique elemental formula. For 1-(2-Methyl-cyclohexyl)-piperazine (C₁₁H₂₂N₂), the expected exact mass can be calculated and compared against experimental results.
In a research context, HRMS is used to confirm the identity of a synthesized product. The most basic level of identification is confirming the molecular weight and, with high resolution, the elemental composition. nih.gov The instrument can detect the protonated molecule [M+H]⁺, as well as other common adducts like the sodium adduct [M+Na]⁺. osti.gov
Table 1: Illustrative HRMS Data for this compound
| Ion Species | Elemental Formula | Calculated Exact Mass | Observed m/z (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ | C₁₁H₂₃N₂⁺ | 183.1856 | 183.1854 | -1.1 |
| [M+Na]⁺ | C₁₁H₂₂N₂Na⁺ | 205.1675 | 205.1672 | -1.5 |
This table is for illustrative purposes to show typical HRMS output.
Furthermore, HRMS is a powerful technique for reaction monitoring. acs.org By analyzing small aliquots from a reaction mixture over time, chemists can track the consumption of reactants and the formation of the desired product, this compound, by observing the appearance and increasing intensity of its specific m/z value. In metabolic studies, HRMS can identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, demethylation) of the parent drug.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for elucidating the covalent framework of an organic molecule. omicsonline.org One-dimensional ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of different types of hydrogen and carbon atoms in the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Cyclohexyl-CH₃ | 0.8 - 1.0 | 15 - 20 |
| Cyclohexyl-CH₂ | 1.0 - 1.9 | 25 - 40 |
| Cyclohexyl-CH-N | 2.2 - 2.8 | 60 - 70 |
| Piperazine-CH₂ (adjacent to N-H) | 2.7 - 3.1 | 45 - 50 |
| Piperazine-CH₂ (adjacent to N-Cyclohexyl) | 2.4 - 2.8 | 50 - 55 |
Note: These are predicted values based on standard chemical shift tables and may vary based on solvent and other experimental conditions.
Beyond static structure, NMR is used for conformational studies. nih.gov The cyclohexane (B81311) ring exists in a dynamic equilibrium between two chair conformations. Variable-temperature (VT) NMR experiments can be used to study this ring-flipping process. Similarly, the conformation of the six-membered piperazine (B1678402) ring can be investigated. These studies provide insight into the molecule's preferred three-dimensional shape in solution, which can be critical for its biological activity. nih.gov
Advanced Chromatographic Techniques (e.g., Chiral HPLC for Enantiomeric Purity Assessment)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. researchgate.net For this compound, the presence of a stereocenter at the 2-position of the cyclohexyl ring means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers often have different biological activities.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold-standard method for separating and quantifying enantiomers. nih.gov The process involves screening a variety of commercially available CSPs, which are often based on polysaccharide derivatives like cellulose (B213188) or amylose. nih.gov By testing different mobile phases (e.g., mixtures of hexane (B92381) and ethanol) and flow rates, a method can be developed to achieve baseline resolution of the two enantiomers. lawdata.com.tw This allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample, which is a critical quality attribute in pharmaceutical development.
Table 3: Hypothetical Chiral HPLC Method Development Summary
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) |
| Lux Cellulose-2 | Hexane/Isopropanol (90:10) | 1.0 | 1.2 |
| Lux Amylose-1 | Hexane/Ethanol (85:15) | 0.8 | 2.1 |
| Chiralpak AD-H | Heptane/Ethanol/DEA (80:20:0.1) | 1.0 | > 2.5 (Optimized) |
This table illustrates a typical screening process to find an effective separation method.
X-ray Crystallography for Solid-State Structure Determination and Ligand-Protein Co-Crystal Analysis
X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule in the solid state at atomic resolution. uq.edu.au To perform this analysis, a high-quality single crystal of the compound, such as this compound dihydrochloride (B599025), must be grown. sigmaaldrich.com The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the exact position of each atom can be determined.
The resulting crystal structure provides definitive information on bond lengths, bond angles, and the molecule's conformation in the solid state. This can reveal key intramolecular and intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.
Table 4: Example Crystallographic Data Parameters
| Parameter | Example Value |
| Compound | This compound Dihydrochloride |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 10.1, 15.2, 9.8 |
| α, β, γ (°) | 90, 105.4, 90 |
| Volume (ų) | 1450 |
Note: This data is hypothetical and represents typical parameters reported in a crystallographic study.
In the context of drug discovery, X-ray crystallography is crucial for studying ligand-protein interactions. If this compound binds to a biological target like an enzyme or receptor, researchers can attempt to grow a co-crystal containing both the protein and the bound ligand. Analysis of this co-crystal structure reveals the precise binding mode of the compound, showing which parts of the molecule are interacting with specific amino acid residues in the protein's active site. mdpi.com This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective analogs.
Future Directions and Emerging Research Avenues for 1 2 Methyl Cyclohexyl Piperazine Research
Development of Next-Generation Analogues with Enhanced Target Selectivity and Potency
A primary avenue for future research lies in using 1-(2-methyl-cyclohexyl)-piperazine as a scaffold for developing next-generation analogues with superior performance. The exploration of structure-activity relationships (SAR) is fundamental to this endeavor. Research on related N-cyclohexylpiperazine compounds, such as the widely studied sigma-2 (σ₂) receptor agonist PB28, has demonstrated that both basic nitrogen atoms of the piperazine (B1678402) ring are crucial for optimal receptor binding. nih.gov Modifications to this core can dramatically alter binding affinity and selectivity.
Future synthetic efforts could systematically explore the impact of the 2-methyl group on the cyclohexane (B81311) ring. Its stereochemistry (cis/trans isomers) and position could be varied to probe interactions with target proteins. Furthermore, drawing from studies on related compounds, replacing one of the piperazine nitrogens with a methine group or converting it to an amide function has been shown to significantly impact selectivity, in some cases creating highly selective ligands for the sigma-1 (σ₁) receptor. nih.gov For instance, an amide-containing analogue of PB28 emerged as a highly potent and selective σ₁ ligand with a 1627-fold preference over the σ₂ receptor. nih.gov
Applying these principles to the this compound core could yield novel compounds with fine-tuned selectivity profiles. The goal would be to generate a library of analogues to identify molecules with high potency for a specific target and minimal off-target effects, which is a prerequisite for developing high-quality research tools.
| Compound Analogue (based on N-Cyclohexylpiperazine Scaffold) | Target | Binding Affinity (Ki, nM) | Selectivity (Fold) |
| PB28 (Reference Compound) | σ₁ Receptor | 0.38 | Low (σ₂/σ₁) |
| σ₂ Receptor | 0.68 | ||
| Amide Analogue (36) | σ₁ Receptor | 0.11 | 1627-fold for σ₁ |
| Small N-cyclohexylpiperazine (59) | σ₂ Receptor | 4.70 | Low (σ₂/σ₁) |
This table presents data from research on PB28 analogues to illustrate how structural modifications can influence potency and selectivity, a strategy applicable to the this compound scaffold. Data sourced from nih.gov.
Integration with Systems Biology Approaches for Comprehensive Mechanistic Insights
To move beyond a single target-ligand interaction, future research on this compound should integrate systems biology approaches. This emerging field, known as systems chemical biology, aims to provide a holistic view of how a small molecule perturbs an entire biological system. researchgate.net
Once a potent and selective analogue of this compound is identified along with its primary molecular target, it can be used to treat cultured cells. Subsequently, high-throughput 'omics' technologies—such as transcriptomics (RNA-seq), proteomics, and metabolomics—can be employed to generate a global snapshot of the cellular response. By analyzing the large-scale changes in gene expression, protein levels, and metabolite concentrations, researchers can construct comprehensive network models of the compound's impact. researchgate.net
This approach can uncover previously unknown downstream signaling pathways affected by the primary target, identify potential off-target effects, and reveal compensatory mechanisms that cells activate in response to the chemical probe. researchgate.net Such a comprehensive dataset provides deep mechanistic insights that are unattainable through traditional biochemical assays alone, creating a detailed map of the compound's biological footprint.
Development of Novel Preclinical In Vivo Models for Mechanistic Investigations (Non-Disease/Non-Therapeutic)
The development of novel preclinical in vivo models for non-therapeutic investigations is a critical future direction. The primary goal of these models is not to assess efficacy but to understand the fundamental behavior of this compound and its analogues in a complex, whole-organism environment.
A key example is the use of PET imaging in healthy animal models, as mentioned previously. a2bchem.com An appropriately radiolabeled analogue could be administered to healthy rodents to study its absorption, distribution, metabolism, and excretion (ADME) profile in real-time. Crucially, such studies allow for the direct measurement of target engagement in the central nervous system and peripheral organs, confirming that the compound reaches and binds to its intended target in vivo. a2bchem.comnih.gov
Furthermore, these models can be used to investigate the physiological role of the compound's target in a non-pathological state. By observing the acute biological changes induced by a highly selective probe in a healthy animal, researchers can gain insights into the normal function of the target protein. These mechanistic in vivo studies are essential for validating the utility of these compounds as research tools and are performed strictly to understand fundamental biology, separate from any potential therapeutic application.
Q & A
Q. What are the optimal synthetic conditions for 1-(2-Methyl-cyclohexyl)-piperazine?
The synthesis of this compound derivatives typically involves:
- Solvent selection : Ethanol or methanol enhances solubility and reaction efficiency .
- Temperature control : Maintained between 60–80°C to prevent decomposition .
- Inert atmosphere : Nitrogen or argon is used to avoid oxidation/hydrolysis of sensitive intermediates .
- Purification : Column chromatography or recrystallization yields >90% purity .
Q. Which analytical methods are recommended for structural confirmation?
Key techniques include:
- NMR spectroscopy : For resolving substituent positions on the piperazine ring (e.g., ¹H/¹³C NMR) .
- IR spectroscopy : Identifies functional groups like C-N stretches (~1,200 cm⁻¹) .
- Gas chromatography (GC) : Validates purity (>99%) and detects side products .
Advanced Research Questions
Q. How do substituents on the piperazine ring influence structure-activity relationships (SAR)?
Substituent position and electronic properties significantly modulate bioactivity:
| Substituent Position | Key Effects | Example Compounds |
|---|---|---|
| 2-Methyl-cyclohexyl | Enhances lipophilicity and CNS penetration | This compound |
| Fluorophenyl | Increases receptor binding affinity | 1-(2-Fluorophenyl)piperazine |
| Methoxyphenyl | Improves solubility and metabolic stability | 1-(4-Methoxyphenyl)piperazine |
Substituents at the 2-position on the cyclohexyl group optimize steric interactions with target receptors .
Q. How can contradictory spectral data for structural isomers be resolved?
- Raman microspectroscopy : Differentiates isomers (e.g., 1-(3-chlorophenyl)- vs. 1-(4-chlorophenyl)-piperazine) using peak shifts at 1,200–1,300 cm⁻¹ .
- Multivariate analysis : Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) classify isomers with >99% accuracy .
Q. What methodologies identify biological targets for this compound?
- Receptor binding assays : Radioligand competition studies (e.g., 5-HT₁A serotonin receptors, IC₅₀ values <100 nM) .
- Enzyme inhibition screens : Assess interactions with cytochrome P450 isoforms (e.g., CYP2D6 inhibition) .
- Molecular docking : Computational models predict binding modes using crystal structures (PDB: 4IAR) .
Q. How do pharmacokinetic properties compare with structurally similar compounds?
| Compound | LogP | TPSA (Ų) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 2.8 | 29.1 | 0.45 |
| 1-(4-Methylphenyl)piperazine | 2.1 | 15.8 | 1.20 |
| 1-(3-Fluorocyclobutyl)piperazine | 1.9 | 20.3 | 0.85 |
Lower topological polar surface area (TPSA) correlates with improved blood-brain barrier permeability .
Q. What statistical approaches address variability in bioactivity data?
- Dose-response modeling : EC₅₀/IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism) .
- Outlier detection : Grubbs’ test identifies anomalous data points in replicate experiments (α=0.05) .
- Meta-analysis : Aggregates data from multiple studies to refine potency estimates (e.g., 95% confidence intervals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
